molecular formula C18H18BrN5O B2999906 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline CAS No. 2380034-69-3

2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline

Cat. No. B2999906
CAS RN: 2380034-69-3
M. Wt: 400.28
InChI Key: XTSFXHDRPBYSHC-UHFFFAOYSA-N
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Description

2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline, also known as BPIQ, is a chemical compound that has gained interest due to its potential applications in scientific research. BPIQ is a quinoxaline derivative that has been synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline's mechanism of action is not fully understood. However, it has been shown to interact with lysosomes and induce apoptosis in cancer cells. 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has also been shown to bind to the dopamine D2 receptor and modulate its function.
Biochemical and Physiological Effects:
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has been shown to selectively accumulate in lysosomes and induce lysosomal membrane permeabilization, leading to the release of lysosomal enzymes and induction of apoptosis in cancer cells. 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has also been shown to bind to the dopamine D2 receptor and modulate its function, leading to changes in intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has several advantages for lab experiments, including its ability to selectively accumulate in lysosomes and emit fluorescence, making it a useful tool for imaging lysosomes. 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline also exhibits anticancer activity, making it a potential therapeutic agent. However, 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline's mechanism of action is not fully understood, and its toxicity and pharmacokinetics need to be further studied.

Future Directions

For 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline research include studying its toxicity and pharmacokinetics, identifying its molecular targets, and developing it as a potential therapeutic agent for cancer. Additionally, 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline's potential applications in imaging other cellular organelles and studying other G protein-coupled receptors should be explored.

Synthesis Methods

2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination reaction, and the Stille coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-chloro-3-(5-bromopyrimidin-2-yl)quinoxaline with 3-(piperidin-1-yl)phenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 2-chloro-3-(5-bromopyrimidin-2-yl)quinoxaline with piperidine in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of 2-bromo-3-(5-bromopyrimidin-2-yl)quinoxaline with 3-(piperidin-1-yl)phenyltin in the presence of a palladium catalyst.

Scientific Research Applications

2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has been used in various scientific research applications, including as a fluorescent probe for imaging lysosomes, as a potential anticancer agent, and as a tool to study the function of G protein-coupled receptors. 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has been shown to selectively accumulate in lysosomes and emit fluorescence upon excitation, making it a useful tool for imaging lysosomes. 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Furthermore, 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has been used to study the function of G protein-coupled receptors, specifically the dopamine D2 receptor.

properties

IUPAC Name

2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c19-14-8-21-18(22-9-14)25-12-13-4-3-7-24(11-13)17-10-20-15-5-1-2-6-16(15)23-17/h1-2,5-6,8-10,13H,3-4,7,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSFXHDRPBYSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)COC4=NC=C(C=N4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline

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